HLI373

Description

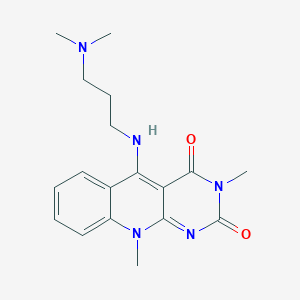

Structure

3D Structure

Properties

IUPAC Name |

5-[3-(dimethylamino)propylimino]-3,10-dimethyl-1H-pyrimido[4,5-b]quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-21(2)11-7-10-19-15-12-8-5-6-9-13(12)22(3)16-14(15)17(24)23(4)18(25)20-16/h5-6,8-9H,7,10-11H2,1-4H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSJNMXHJOVJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NCCCN(C)C)C3=C1NC(=O)N(C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of HLI373 in Hdm2-Mediated Ubiquitination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The E3 ubiquitin ligase Hdm2 is a critical negative regulator of the p53 tumor suppressor. By targeting p53 for ubiquitination and subsequent proteasomal degradation, Hdm2 plays a pivotal role in controlling cell cycle progression and apoptosis. Consequently, the inhibition of Hdm2's E3 ligase activity presents a promising therapeutic strategy for reactivating p53 in cancer cells. This technical guide provides an in-depth overview of HLI373, a potent and water-soluble small molecule inhibitor of Hdm2. We will explore its mechanism of action in preventing Hdm2-mediated ubiquitination, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a highly soluble derivative of the HLI98 series of compounds, identified as an inhibitor of the E3 ubiquitin ligase activity of Hdm2.[1] Its enhanced solubility and potency make it a valuable tool for studying the Hdm2-p53 axis and a potential lead compound for cancer therapy.[2] this compound functions by inhibiting the auto-ubiquitination of Hdm2 and the ubiquitination of p53, leading to the stabilization and activation of p53 in cells with wild-type p53.[2][3] This activation of p53 can subsequently induce cell cycle arrest and apoptosis in tumor cells.[3]

Mechanism of Action of this compound

This compound directly inhibits the E3 ubiquitin ligase activity of Hdm2.[3] This inhibition prevents the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to Hdm2's substrates, most notably p53. The primary consequences of Hdm2 inhibition by this compound are:

-

Inhibition of Hdm2 Auto-ubiquitination: Hdm2 regulates its own stability through auto-ubiquitination. This compound blocks this process, leading to the accumulation of Hdm2 protein.[2][3]

-

Inhibition of p53 Ubiquitination: By inhibiting Hdm2's E3 ligase activity, this compound prevents the polyubiquitination of p53, thereby shielding it from proteasomal degradation.[2]

-

Stabilization and Activation of p53: The inhibition of p53 degradation leads to its accumulation in the nucleus. This stabilized p53 is transcriptionally active and can induce the expression of its target genes, such as p21, which is involved in cell cycle arrest, and PUMA, which is involved in apoptosis.[2][3]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the activity of this compound from published studies.

| Parameter | Cell Line | Concentration/IC50 | Effect | Reference |

| Stabilization of Hdm2 | p53-/-mdm2-/- MEFs | 10-50 μM | Dose-dependent increase in Hdm2 levels. | [2][3] |

| Stabilization of p53 | RPE | ~3 μM (IC50) | Maximal stabilization of endogenous p53. | [2] |

| Inhibition of p53 Degradation | U2OS | 5-10 μM | Blocks Hdm2-mediated p53 degradation. | [3] |

| Parameter | Assay | Concentration | Effect | Reference |

| Activation of p53-dependent transcription | Luciferase reporter assay (U2OS-pG13) | 3 μM | Significant increase in luciferase activity. | [2][3] |

| Parameter | Cell Line | Concentration | Effect | Reference |

| Induction of Apoptosis | HCT116-p53+/+ | 3-15 μM | Dose-dependent increase in cell death. | [2][3] |

| Selectivity | HCT116-p53-/- | 3-15 μM | Substantially more resistant to this compound-induced cell death compared to p53+/+ cells. | [2] |

Experimental Protocols

In Vitro Hdm2 Auto-Ubiquitination Assay

This assay measures the ability of this compound to inhibit the auto-ubiquitination activity of Hdm2 in a cell-free system.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5c)

-

Recombinant human Hdm2

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

-

This compound (dissolved in DMSO)

-

SDS-PAGE gels

-

Anti-Hdm2 antibody

-

Anti-ubiquitin antibody

-

Chemiluminescence detection reagents

Procedure:

-

Prepare the ubiquitination reaction mixture by combining E1, E2, ubiquitin, and Hdm2 in the ubiquitination reaction buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Hdm2 or anti-ubiquitin antibody to visualize the ubiquitinated Hdm2 species. A ladder of higher molecular weight bands indicates ubiquitination.

Immunoprecipitation of Ubiquitinated Proteins

This protocol is used to isolate and detect ubiquitinated proteins from cell lysates.

Materials:

-

Cells treated with this compound and a proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors

-

Anti-Hdm2 or Anti-p53 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

-

SDS-PAGE gels

-

Anti-ubiquitin antibody for Western blotting

Procedure:

-

Lyse the treated cells in lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (anti-Hdm2 or anti-p53) overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting with an anti-ubiquitin antibody.

Cell Viability Assay (MTT/CCK-8)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.[4]

Materials:

-

Cancer cell lines (e.g., HCT116 p53+/+ and p53-/-)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]

-

Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 24, 48, 72 hours).[4]

-

For MTT assay:

-

For CCK-8 assay:

-

Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]

-

-

Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.[4]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Hdm2-p53 Signaling Pathway

Caption: The Hdm2-p53 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Caption: Experimental workflow for the evaluation of this compound's effect on Hdm2.

Conclusion

This compound is a valuable chemical probe for dissecting the intricacies of the Hdm2-p53 signaling pathway. Its ability to potently and specifically inhibit the E3 ubiquitin ligase activity of Hdm2 leads to the stabilization and activation of p53, ultimately triggering p53-dependent apoptosis in cancer cells. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to target the Hdm2-p53 interaction for therapeutic benefit. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to explore their full clinical potential.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to the Structure and Function of HLI373

This guide provides a detailed overview of HLI373, a small molecule inhibitor of the Hdm2 ubiquitin ligase, for researchers, scientists, and drug development professionals. It covers the compound's chemical properties, mechanism of action, biological activities, and the experimental protocols used for its characterization.

Introduction

This compound is a potent and water-soluble small molecule inhibitor of the Hdm2 (also referred to as Mdm2) E3 ubiquitin ligase.[1][2][3] It belongs to the 5-deazaflavin family of compounds and is a more soluble and potent homolog of the HLI98 series of inhibitors.[2][4][5] this compound's primary mechanism of action involves the inhibition of Hdm2's E3 ligase activity, which plays a crucial role in the regulation of the p53 tumor suppressor protein.[1][4] By preventing the Hdm2-mediated degradation of p53, this compound can stabilize and activate p53, leading to the induction of apoptosis in cancer cells that harbor wild-type p53.[1][2][6] This makes this compound a promising lead compound for the development of cancer therapeutics.[2][6]

Chemical Structure and Properties

This compound is chemically identified as 5-(3-dimethylaminopropylamino)-3,10-dimethyl-10H-pyrimido[4,5-b]quinoline-2,4-dione.[2] It is distinguished from its HLI98 predecessors by a 5-dimethylaminopropylamino side chain and the absence of a 10-aryl group, which contributes to its high aqueous solubility.[2]

| Property | Value |

| Chemical Formula | C₁₈H₂₄ClN₅O₂ |

| Molecular Weight | 377.868 g/mol |

| Class | 5-deazaflavin |

| Solubility | Highly soluble in aqueous solutions |

Mechanism of Action: The Hdm2-p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its cellular levels are tightly controlled by Hdm2, an E3 ubiquitin ligase that targets p53 for ubiquitylation and subsequent degradation by the proteasome.[3][4][7]

This compound exerts its effect by directly inhibiting the E3 ligase activity of Hdm2.[1] It is believed to target the C-terminal RING finger domain of Hdm2, which is essential for its ligase function.[1][4] This inhibition has two major consequences:

-

Inhibition of p53 Degradation : this compound blocks the Hdm2-mediated ubiquitylation of p53, leading to the stabilization and accumulation of p53 protein within the cell.[1][4]

-

Inhibition of Hdm2 Auto-ubiquitylation : this compound also prevents the auto-ubiquitylation of Hdm2, which results in the stabilization and increased cellular levels of Hdm2 itself.[1][2]

The accumulation of active p53 triggers the transcription of p53 target genes, ultimately leading to apoptosis in cancer cells with a functional p53 pathway.[1][2]

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity in various in vitro models. Its efficacy is primarily observed in tumor cells expressing wild-type p53.[1][2]

Table 1: Cellular Activity of this compound

| Activity | Cell Type / System | Concentration Range | Duration | Outcome | Reference |

|---|---|---|---|---|---|

| Induction of Apoptosis | Tumor cells with wild-type p53 | 3-15 μM | 15 hours | Selective killing of p53-expressing cells | [1][2] |

| p53 Stabilization | U2OS cells | 5-10 μM | 8 hours | Blocks Hdm2-mediated p53 degradation | [1][4] |

| Hdm2 Stabilization | Transfected MEFs | 10-50 μM | Not Specified | Dose-dependent increase in Hdm2 levels | [1][2] |

| Activation of p53 Transcription | Reporter cell line (pG13-Luc) | 3 μM | Not Specified | Activation of p53-dependent transcription |[1][2] |

Table 2: Antimalarial Activity of this compound

| Organism | Strain | IC₅₀ | Reference |

|---|---|---|---|

| Plasmodium falciparum | D6 (Chloroquine-sensitive) | < 6 μM | [1] |

| Plasmodium falciparum | W2 (Chloroquine-resistant) | < 6 μM |[1] |

Experimental Protocols

The characterization of this compound involves several key biochemical and cell-based assays. Below are detailed methodologies for these experiments.

-

Cell Lines : Human osteosarcoma (U2OS) or human colon carcinoma (HCT116) cells, which express wild-type p53, are commonly used.

-

Culture Conditions : Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment : A stock solution of this compound is prepared in an appropriate solvent (e.g., PBS or DMSO).[5] On the day of the experiment, cells are seeded to achieve 60-70% confluency. The stock solution is diluted in culture medium to the desired final concentrations (e.g., 3-50 μM) and added to the cells for the specified duration (e.g., 8-15 hours).[1]

This protocol is used to assess the levels of p53 and Hdm2 following this compound treatment.[4][5]

-

Cell Lysis : After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification : The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE : Equal amounts of protein (e.g., 20-40 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against p53, Hdm2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

This assay directly measures the E3 ligase activity of Hdm2.[5]

-

Reaction Mixture : A reaction is set up containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), ubiquitin, ATP, and recombinant GST-Hdm2.

-

Inhibitor Addition : this compound or a vehicle control (DMSO) is added to the reaction mixture at various concentrations.

-

Incubation : The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes) to allow for the ubiquitylation reaction to proceed.

-

Termination : The reaction is stopped by adding SDS-PAGE loading buffer.

-

Detection : The reaction products are resolved by SDS-PAGE and analyzed by immunoblotting using an anti-Hdm2 or anti-ubiquitin antibody to detect polyubiquitin chains. A decrease in high molecular weight ubiquitylated Hdm2 species indicates inhibition.

This assay determines the effect of this compound on cell survival, particularly its p53-dependent killing effect.[2]

-

Cell Seeding : Wild-type p53 and p53-deficient cells are seeded in parallel in multi-well plates.

-

Treatment : Cells are treated with increasing concentrations of this compound for a specified period (e.g., 15 hours).[1]

-

Cell Harvesting : Adherent cells are detached using trypsin, and both floating (dead) and attached (live) cells are collected.

-

Staining : The cell suspension is mixed with an equal volume of 0.4% trypan blue stain.

-

Counting : Live (unstained) and dead (blue) cells are counted using a hemocytometer or an automated cell counter.

-

Calculation : Cell viability is expressed as the percentage of live cells relative to the total number of cells. A significant decrease in viability in p53-expressing cells compared to p53-deficient cells indicates p53-dependent cytotoxicity.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HLI 373 - Nordic Biosite [nordicbiosite.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]

HLI373's Impact on Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HLI373 is a potent and water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase. By inhibiting Hdm2, this compound prevents the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein. This leads to the stabilization and activation of p53, which can transcriptionally activate target genes involved in cell cycle arrest and apoptosis. While the primary and most documented outcome of this compound treatment in cancer cells with wild-type p53 is the induction of apoptosis, its mechanism of action strongly implies a role in inducing cell cycle arrest, predominantly at the G1/S checkpoint, through the p53-p21 axis. This technical guide provides an in-depth overview of the core mechanism of this compound, its effects on cellular processes, and detailed protocols for investigating its impact on the cell cycle.

Core Mechanism of Action

This compound's primary molecular target is the Hdm2 (human double minute 2) protein, a RING finger E3 ubiquitin ligase that is a critical negative regulator of the p53 tumor suppressor. In many cancers, Hdm2 is overexpressed, leading to the continuous degradation of p53 and thereby abrogating its tumor-suppressive functions.

This compound inhibits the E3 ligase activity of Hdm2.[1] This inhibition prevents the polyubiquitination of p53, shielding it from proteasomal degradation. The resulting accumulation of stabilized p53 allows it to act as a transcription factor, upregulating the expression of genes that can lead to either cell cycle arrest or apoptosis.[2]

Signaling Pathway of this compound-Induced Cell Cycle Arrest

Caption: this compound inhibits Hdm2, leading to p53 stabilization and p21-mediated G1 cell cycle arrest.

Quantitative Data on this compound's Effects

While the primary focus of existing research has been on this compound's ability to induce apoptosis, the following tables summarize the available quantitative data. It is important to note that specific data on cell cycle phase distribution (e.g., % of cells in G0/G1, S, G2/M) following this compound treatment is not extensively reported in the current literature.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration/Value | Effect | Reference |

| IC50 | p53+/+ HCT116 | ~3 µM | Maximal p53 stabilization | [2] |

| Apoptosis Induction | Wild-type p53 MEFs | 3-15 µM (15 hrs) | Dose-dependent increase in cell death | [1] |

| Hdm2 Stabilization | Transiently transfected p53-/-mdm2-/- MEFs | 10-50 µM | Dose-dependent stabilization of Hdm2 | [1] |

| p53 Degradation Block | U2OS cells | 5-10 µM (8 hrs) | Inhibition of Hdm2-mediated p53 degradation | [1] |

| p53 Transcription Activation | U2OS cells with pG13-Luc reporter | 3 µM | Activation of p53-dependent transcription | [1] |

Table 2: Cell Cycle Arrest Data (Hypothetical)

No quantitative data on this compound-induced cell cycle arrest is available in the reviewed literature. The table below is a template for how such data would be presented.

| Cell Line | This compound Conc. (µM) | Treatment Time (hrs) | % G0/G1 Phase | % S Phase | % G2/M Phase | Sub-G1 (Apoptosis) |

| HCT116 (p53+/+) | 0 (Control) | 24 | ||||

| 5 | 24 | |||||

| 10 | 24 | |||||

| 25 | 24 |

Experimental Protocols

To investigate the impact of this compound on cell cycle arrest, the following detailed protocols for cell culture, treatment, and analysis are provided.

Cell Culture and this compound Treatment

-

Cell Line Maintenance : Culture human colon carcinoma HCT116 (p53 wild-type) cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding : Seed 1 x 10^6 cells in 100 mm culture dishes and allow them to adhere for 24 hours.

-

This compound Preparation : Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 25 µM).

-

Treatment : Replace the existing medium with the this compound-containing medium and incubate for the desired time points (e.g., 12, 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is a standard method for analyzing DNA content to determine cell cycle distribution.[3][4][5]

-

Cell Harvesting :

-

Aspirate the culture medium.

-

Wash cells once with 5 mL of ice-cold Phosphate-Buffered Saline (PBS).

-

Harvest cells by trypsinization. Add 1 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C.

-

Neutralize trypsin with 5 mL of complete medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

-

-

Fixation :

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate the cells at 4°C for at least 2 hours (or overnight).

-

-

Staining :

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Carefully aspirate the ethanol supernatant.

-

Wash the cell pellet once with 5 mL of PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis :

-

Analyze the stained cells using a flow cytometer.

-

Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically around 610 nm, e.g., PE-Texas Red channel).

-

Collect data for at least 10,000 single-cell events.

-

Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate for single cells and exclude doublets.

-

Generate a histogram of PI fluorescence intensity (linear scale) to visualize the cell cycle distribution (G0/G1, S, and G2/M peaks).

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in each phase.

-

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing the effect of this compound on the cell cycle using flow cytometry.

Conclusion

This compound is a promising anti-cancer agent that functions by inhibiting the Hdm2 E3 ligase and activating the p53 tumor suppressor pathway. This activation can lead to apoptosis and, theoretically, to cell cycle arrest. The p53-mediated transcriptional upregulation of the CDK inhibitor p21 provides a clear, well-established mechanism by which this compound could impose a G1 cell cycle arrest. However, there is a notable gap in the published literature providing direct, quantitative evidence of this effect. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to rigorously investigate the impact of this compound on cell cycle progression, thereby contributing valuable data to the understanding of this compound's full therapeutic potential.

References

An In-depth Technical Guide to the Antimalarial Activity of HLI373

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents with unique mechanisms of action. One such promising area of research is the targeting of the parasite's protein degradation pathways. HLI373, a known inhibitor of the Hdm2 E3 ubiquitin ligase, has been investigated for its potential as an antimalarial compound. This document provides a comprehensive technical overview of the antimalarial properties of this compound, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Targeting the Ubiquitin-Proteasome System

Protein ubiquitylation is a critical post-translational modification process in P. falciparum, essential for its life cycle progression and survival.[1] This process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin-protein ligase (E3).[1] The E3 ligase is responsible for substrate specificity and is significantly divergent in P. falciparum compared to its human counterparts, making it an attractive parasite-specific drug target.[1]

This compound is an inhibitor of the E3 ubiquitin ligase activity.[2] The therapeutic hypothesis is that by inhibiting the parasite's E3 ligases, this compound disrupts essential cellular processes, leading to parasite death, while exhibiting lower toxicity to mammalian cells.[1] Studies have shown that E3 ligase inhibitors, including this compound, block the development of the parasite, suggesting that the ubiquitin/proteasome functions are crucial for the intraerythrocytic development of the malaria parasite.[1]

Caption: Proposed mechanism of this compound action on the P. falciparum ubiquitin-proteasome pathway.

Quantitative Data Presentation

This compound has demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Its efficacy is coupled with considerably low cytotoxicity against mammalian cells, indicating a favorable selectivity index.

| Compound | Parameter | P. falciparum D6 (CQ-S) | P. falciparum W2 (CQ-R) | Mammalian Vero Cells | Reference |

| This compound | IC₅₀ | < 6 µM | < 6 µM | Considerably less cytotoxic | [2] |

| This compound (µg/mL) | IC₅₀ | 2.36 | 3.47 | - | [3] |

Note: IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The evaluation of this compound's antimalarial activity involved several key in vitro assays.

In Vitro Antimalarial Susceptibility Testing

This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual erythrocytic stages of P. falciparum.

Methodology:

-

Parasite Culture: Asexual stages of chloroquine-sensitive P. falciparum D6 (PfD6) and chloroquine-resistant W2 (PfW2) strains are maintained in continuous culture in human erythrocytes.

-

Synchronization: Parasite cultures are synchronized at the ring stage to ensure developmental consistency.

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of test concentrations.

-

Incubation: Synchronized parasite cultures with a defined parasitemia are incubated with the various concentrations of this compound for a full life cycle (typically 48 hours).

-

Growth Inhibition Assessment: Parasite growth is commonly measured using a radioisotope incorporation assay. [¹³]

-

[³H]-hypoxanthine, a crucial precursor for parasite nucleic acid synthesis, is added to the cultures.

-

After incubation, the erythrocytes are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

The percentage of growth inhibition is calculated relative to a drug-free control.

-

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for in vitro antimalarial susceptibility testing.

In Vitro Cytotoxicity Assay

This assay assesses the toxicity of the compound against a mammalian cell line to determine its selectivity for the parasite.

Methodology:

-

Cell Culture: Mammalian Vero cells (or other suitable cell lines like THP1) are cultured in appropriate media.[1][4]

-

Drug Exposure: Cells are seeded in 96-well plates and exposed to the same range of this compound concentrations used in the antimalarial assay.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24-48 hours).

-

Viability Assessment (MTT Assay):

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[4]

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan is solubilized with a solvent (e.g., DMSO).

-

The absorbance is measured with a spectrophotometer (e.g., at 570 nm).[4]

-

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated, and the selectivity index (SI = CC₅₀ / IC₅₀) is determined.

Stage-Specific Activity and Morphological Analysis

This protocol evaluates the specific life cycle stage at which the compound exerts its effect.

Methodology:

-

Synchronization: A highly synchronized culture of P. falciparum at the early ring stage is used.

-

Treatment: The culture is treated with a fixed concentration of this compound (typically 2-3 times the IC₅₀).

-

Time-Course Analysis: Aliquots of the culture are collected at various time points post-treatment (e.g., 0, 8, 16, 24, 32, 40, and 48 hours).[5]

-

Microscopy: Thin blood smears are prepared from each aliquot, stained with Giemsa, and examined under a light microscope.

-

Data Collection: The relative percentages of different parasite stages (rings, trophozoites, and schizonts) are counted for each time point.[1] Any morphological abnormalities, such as distorted parasites, are also noted.[1]

-

Analysis: The progression of the parasite life cycle in the treated culture is compared to an untreated control culture.

Caption: Logical relationship in the evaluation of this compound as an antimalarial agent.

Effects on Parasite Development and Morphology

Studies on the stage-specific action of this compound revealed that the compound blocks the development of P. falciparum primarily at the trophozoite and schizont stages.[1] In cultures treated with this compound, a significant reduction in parasitemia was observed at 40 hours post-treatment compared to controls.[1][5] While untreated parasites progressed normally through the life cycle, those exposed to this compound showed an accumulation of parasites at the trophozoite stage for an extended period (from 8 to 40 hours post-treatment), with most parasites only reaching the schizont stage by 48 hours.[1] This developmental arrest ultimately results in distorted trophozoites and immature schizonts, preventing the successful completion of the parasite's intra-erythrocytic life cycle.[1]

This compound demonstrates promising antimalarial activity by targeting the essential ubiquitin-proteasome system of P. falciparum. Its ability to inhibit the growth of both drug-sensitive and drug-resistant parasite strains at low micromolar concentrations, combined with low toxicity to mammalian cells, positions it as a valuable lead compound for further investigation. The observed blockage of parasite maturation at the trophozoite and schizont stages highlights the critical role of ubiquitylation in parasite development. Future studies should focus on optimizing the structure of this compound to improve potency and pharmacokinetic properties, paving the way for potential in vivo evaluation and the development of a new class of antimalarial drugs.

References

- 1. Inhibitors of ubiquitin E3 ligase as potential new antimalarial drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Combating Malaria: Targeting the Ubiquitin-Proteasome System to Conquer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

Activating the Guardian: A Technical Guide to the Downstream Targets of HLI373-Activated p53

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular consequences following the activation of the tumor suppressor protein p53 by HLI373. This compound is a small molecule inhibitor of the E3 ubiquitin ligase activity of Hdm2, a primary negative regulator of p53. By preventing the Hdm2-mediated ubiquitination and subsequent proteasomal degradation of p53, this compound leads to the stabilization and activation of p53's transcriptional program, culminating in anti-tumor effects such as cell cycle arrest and apoptosis. This document details the known downstream targets of this compound-activated p53, presents quantitative data from relevant studies, outlines the experimental protocols used for their identification and validation, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: this compound and p53 Activation

This compound is a water-soluble derivative of the 7-nitro-5-deazaflavin family of molecules.[1][2] Its primary mechanism of action is the inhibition of the RING finger domain of Hdm2, which is responsible for its E3 ubiquitin ligase activity.[2][3] This inhibition prevents the polyubiquitination of p53, a critical step for its degradation by the proteasome.[1][4] Consequently, p53 protein accumulates in the nucleus in a transcriptionally active state.[1] The activation of p53 by this compound has been shown to be dose-dependent, with a maximal stabilization of endogenous p53 observed in the low micromolar range (IC50 ~ 3 µM).[1] This targeted activation of the p53 pathway is selectively toxic to tumor cells that harbor wild-type p53.[1][5][6]

Downstream Transcriptional Targets of this compound-Activated p53

Upon activation by this compound, p53 functions as a transcription factor, binding to specific response elements in the genome to regulate the expression of a wide array of target genes.[1][4] These genes orchestrate cellular responses, primarily leading to cell cycle arrest and apoptosis. While a comprehensive genome-wide analysis of this compound-specific p53 targets has not been published, the activation of key p53 downstream effectors has been confirmed.

The most well-documented target is CDKN1A , which encodes the cyclin-dependent kinase inhibitor p21WAF1/CIP1 .[1][4] Increased levels of p21 protein are observed following this compound treatment, providing strong evidence that the stabilized p53 is transcriptionally active and capable of inducing cell cycle arrest.[1] The induction of p21 is a hallmark of p53 activation and is a critical mediator of the G1/S cell cycle checkpoint.[4][7]

The ultimate cellular outcome of this compound treatment in many cancer cell lines is apoptosis.[1][6] This is driven by p53-mediated transcriptional activation of pro-apoptotic genes. Evidence for this includes the observed cleavage of PARP and an increase in cleaved caspase-3 , both markers of apoptosis, in a p53-dependent manner.[1] While not directly confirmed for this compound, other MDM2 inhibitors that activate p53, such as MI-63 and MI-219, have been shown to upregulate the pro-apoptotic BH3-only protein PUMA (also known as BBC3), a direct and critical p53 target gene for apoptosis induction.[8][9]

The table below summarizes the key known and inferred downstream targets.

| Target Gene | Protein Product | Function | Effect of this compound-p53 Activation |

| CDKN1A | p21WAF1/CIP1 | Cell Cycle Arrest (CDK inhibitor) | Increased protein levels observed.[1] |

| BBC3 | PUMA | Apoptosis (Bcl-2 family inhibitor) | Inferred upregulation based on apoptotic phenotype and data from similar MDM2 inhibitors.[1][8][9] |

| MDM2 | Hdm2 | p53 Negative Regulator | Inferred upregulation as part of a negative feedback loop.[9] |

Experimental Protocols

The investigation of this compound's effects on p53 and its downstream targets employs a range of standard molecular and cellular biology techniques.

Western Blotting for Protein Level Analysis

This technique is used to quantify the levels of specific proteins in cell lysates.

-

Cell Lysis: Cells are treated with this compound at various concentrations and for different durations. Subsequently, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay to ensure equal loading.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53, Hdm2, p21, PARP, cleaved caspase-3, and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.

p53-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of p53.

-

Cell Line: U2OS cells, which express wild-type p53, are stably or transiently transfected with a pG13-Luc reporter plasmid. This plasmid contains multiple p53 binding sites upstream of a luciferase gene. A control plasmid with mutated p53 binding sites (pG13mut-Luc) is used to confirm specificity.[1]

-

Treatment: Transfected cells are treated with varying concentrations of this compound for a specified period (e.g., 20-22 hours).[1]

-

Lysis and Measurement: Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer after the addition of a luciferase substrate.

-

Normalization: Luciferase activity is typically normalized to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).

Cell Viability and Apoptosis Assays

These assays determine the effect of this compound on cell survival.

-

Trypan Blue Exclusion: Cells are treated with this compound, harvested, and stained with trypan blue. Non-viable cells with compromised membranes take up the dye and are counted using a hemocytometer or automated cell counter.[1]

-

Flow Cytometry for Apoptosis: Apoptosis can be quantified by flow cytometry using Annexin V (to detect early apoptotic cells) and Propidium Iodide (to detect late apoptotic/necrotic cells) staining.

-

Caspase Activity Assays: The activity of caspases, key executioners of apoptosis, can be measured using colorimetric or fluorometric substrates.

Signaling Pathways of this compound-Activated p53

The activation of p53 by this compound triggers a signaling cascade that ultimately determines cell fate. The primary outcomes are cell cycle arrest, allowing for DNA repair, or apoptosis, to eliminate damaged cells. The decision between these fates is complex and depends on the cellular context and the magnitude of p53 activation.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for cancers with wild-type p53 by effectively inhibiting Hdm2's E3 ligase activity and activating the p53 tumor suppressor pathway. The downstream consequences are characterized by the induction of key p53 target genes like CDKN1A, leading to cell cycle arrest and apoptosis.

For drug development professionals and researchers, a critical next step is to perform unbiased, genome-wide analyses, such as RNA-sequencing and ChIP-sequencing, on this compound-treated cancer cells. This will provide a comprehensive catalog of p53-regulated genes, uncover novel downstream effectors and pathways, and offer deeper insights into the precise molecular mechanisms that underpin the selective killing of tumor cells. Such data will be invaluable for identifying biomarkers of response and resistance and for the rational design of combination therapies.

References

- 1. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. youtube.com [youtube.com]

- 8. Inhibition of the p53 E3 Ligase HDM-2 Induces Apoptosis and DNA Damage-Independent p53 Phosphorylation in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HLI373 in In Vitro Cell Culture Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

HLI373 is a potent and highly water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase. By targeting the RING finger domain of Hdm2, this compound effectively blocks Hdm2-mediated ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein.[1][2][3] This leads to the stabilization and accumulation of p53 in the nucleus, resulting in the activation of p53-dependent transcriptional pathways that can induce cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[1][4] These characteristics make this compound a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics.[1][4]

Mechanism of Action

This compound functions by directly inhibiting the E3 ubiquitin ligase activity of Hdm2. This inhibition prevents the polyubiquitination of p53, a critical step that marks p53 for degradation by the proteasome. The resulting accumulation of active p53 allows it to function as a transcription factor, upregulating the expression of target genes involved in apoptosis and cell cycle arrest.

Furthermore, the p53/Hdm2 pathway exhibits significant crosstalk with the c-Myc oncogene. c-Myc, a potent transcription factor that drives cell proliferation, can be regulated by p53. Conversely, Hdm2 has been shown to influence the stability and translation of c-Myc mRNA. By modulating the Hdm2-p53 axis, this compound can indirectly impact c-Myc's oncogenic activity, making it a compound of interest for studying the interplay between these critical signaling networks.

Data Presentation

This compound In Vitro Efficacy

| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |

| U2OS (osteosarcoma) | Luciferase Reporter Assay (p53 activity) | 3 | 8 | Significant increase in p53-dependent transcription. | [1] |

| U2OS (osteosarcoma) | Western Blot | 5 - 10 | 8 | Increased levels of p53 and Hdm2 proteins. | [1] |

| HCT116 p53+/+ (colon carcinoma) | Cell Viability Assay | 3 - 15 | 46 | Dose-dependent decrease in cell viability. | [1] |

| HCT116 p53-/- (colon carcinoma) | Cell Viability Assay | 3 - 15 | 46 | Substantially more resistant to this compound-induced cell death compared to p53+/+ cells. | [1] |

| Mouse Embryonic Fibroblasts (MEFs) p53+/+ | Cell Viability Assay | 3 - 15 | 15 | Dose-dependent increase in cell death. | [2] |

| Mouse Embryonic Fibroblasts (MEFs) p53-/- | Cell Viability Assay | 3 - 15 | 15 | Relatively resistant to this compound-induced cell death. | [2] |

This compound IC50 Values

| Cell Line | IC50 (µM) | Reference |

| P. falciparum D6 (chloroquine-sensitive) | < 6 | [2] |

| P. falciparum W2 (chloroquine-resistant) | < 6 | [2] |

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

-

Cancer cell lines (e.g., U2OS, HCT116)

-

Appropriate cell culture medium (e.g., DMEM, McCoy's 5A)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution prepared in DMSO or PBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

For experiments, seed cells in multi-well plates (e.g., 6-well, 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere overnight.

-

Prepare working solutions of this compound by diluting the stock solution in a fresh cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

-

Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO).

-

Incubate the cells for the desired period (e.g., 4, 8, 15, 24, 46 hours) before proceeding with downstream assays.

Western Blotting for p53 and Hdm2 Stabilization

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-Hdm2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize protein bands using an ECL substrate and an imaging system.

p53-Dependent Transcriptional Activity (Luciferase Reporter Assay)

Materials:

-

U2OS cells stably or transiently transfected with a p53-responsive luciferase reporter plasmid (e.g., pG13-Luc).

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Seed transfected U2OS cells in a 96-well plate.

-

Treat cells with various concentrations of this compound for 8 hours.[1]

-

Lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Transfer the cell lysate to a luminometer plate.

-

Add the luciferase substrate and measure the luminescence using a luminometer.

-

Normalize the luciferase activity to the protein concentration or a co-transfected control reporter.

Cell Viability Assay (MTT Assay)

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat with this compound for the desired duration (e.g., 46 hours).[1]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time (e.g., 15 hours).[2]

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.

Mandatory Visualization

Caption: this compound inhibits Hdm2, leading to p53 stabilization and downstream effects.

Caption: General workflow for in vitro studies of this compound.

Drug Development Professionals' Corner

This compound is a promising preclinical candidate that serves as a lead compound for the development of therapeutics targeting the E3 ligase activity of Hdm2.[1][4] Its high water solubility and potent, p53-dependent induction of apoptosis in tumor cells make it an attractive starting point for medicinal chemistry efforts to optimize its pharmacological properties.[1] The selective killing of cancer cells with wild-type p53 suggests a clear patient stratification strategy for potential clinical trials. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, is necessary to fully evaluate its therapeutic potential.

References

Application Notes and Protocols for HLI373 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

HLI373 is a potent and water-soluble inhibitor of the Hdm2 ubiquitin ligase (E3).[1][2][3] By inhibiting the E3 ligase activity of Hdm2, this compound blocks the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein.[3][4] This leads to the accumulation of p53, activation of p53-dependent transcription, and induction of apoptosis in tumor cells that harbor wild-type p53.[1][3][5] These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent, intended for in vitro research applications.

Chemical and Physical Properties

This compound is commercially available, often as a dihydrochloride salt. It is crucial to use the batch-specific molecular weight provided on the certificate of analysis for accurate molar concentration calculations. The data below is provided for guidance.

| Property | Value | Source |

| Chemical Name | 5-[[3-(Dimethylamino)propyl]amino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | [6] |

| Synonyms | HLI-373, NSC-373989 | [6] |

| Molecular Formula | C₁₈H₂₃N₅O₂ (free base) / C₁₈H₂₃N₅O₂·2HCl (dihydrochloride) | [3][6][7] |

| Molecular Weight | 341.42 g/mol (free base) / 414.33 g/mol (dihydrochloride) | [3][6] |

| CAS Number | 502137-98-6 (free base) / 1782531-99-0 (dihydrochloride) | [5][6] |

| Appearance | Solid powder | [6] |

| Solubility | Soluble in DMSO (up to 10 mM), Water (up to 100 mM) | [3] |

| Storage (Powder) | -20°C for long-term (months to years) | [5][6] |

Mechanism of Action

This compound targets the RING finger domain of Hdm2, inhibiting its E3 ubiquitin ligase activity.[4] In many cancer cells with wild-type p53, Hdm2 targets p53 for ubiquitination and proteasomal degradation, keeping its levels low. By inhibiting Hdm2, this compound stabilizes p53, allowing it to accumulate and activate downstream pathways leading to cell cycle arrest and apoptosis.[8]

Protocol: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations based on the desired final concentration.

Materials and Equipment

-

This compound powder (e.g., dihydrochloride salt, MW: 414.33 g/mol )

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes (1.5 mL, sterile, amber or covered in foil)

-

Pipettors and sterile filter tips

-

Vortex mixer

-

Optional: Sonicator bath

Stock Solution Preparation Workflow

Step-by-Step Procedure

-

Preparation: Bring the this compound vial to room temperature before opening to prevent condensation.

-

Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh a desired amount of this compound powder (e.g., 1 mg) into the tube.

-

Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration.

-

Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Example (for 1 mg of this compound dihydrochloride to make a 10 mM stock):

-

Mass = 0.001 g

-

Concentration = 0.010 mol/L

-

Molecular Weight = 414.33 g/mol

-

Volume (L) = 0.001 / (0.010 * 414.33) = 0.000241 L

-

Volume (µL) = 241.4 µL

-

-

| Desired Stock | Mass of this compound (MW 414.33) | Volume of DMSO to Add |

| 1 mM | 1 mg | 2.41 mL |

| 5 mM | 1 mg | 483 µL |

| 10 mM | 1 mg | 241 µL |

| 10 mM | 5 mg | 1.21 mL |

-

Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Close the cap tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be used to facilitate the process.[5]

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[9]

Application Protocols

General Protocol for Cell Treatment

This compound is effective in inducing apoptosis in tumor cells with wild-type p53 at concentrations ranging from 3 to 15 µM.[1][5]

-

Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

-

Preparation of Working Solution: Thaw an aliquot of the this compound DMSO stock solution. Prepare a series of dilutions in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

-

Example: To make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of culture medium.

-

Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity. Always include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound dose.

-

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 8 to 24 hours) before proceeding with downstream analysis.[1][4]

Protocol Outline: Western Blot for p53 and Hdm2 Stabilization

This experiment verifies the activity of this compound by detecting the expected increase in p53 and Hdm2 protein levels.[10]

-

Treat Cells: Treat cells (e.g., U2OS, RPE) with various concentrations of this compound (e.g., 0, 3, 5, 10 µM) for 8 hours.[4][10]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies against p53, Hdm2, and a loading control (e.g., β-actin).

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Compare the protein levels of p53 and Hdm2 in this compound-treated samples to the vehicle control. A dose-dependent increase in both proteins is the expected outcome.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 502137-98-6|DC Chemicals [dcchemicals.com]

- 3. HLI 373 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. HLI 373 | TargetMol [targetmol.com]

- 6. medkoo.com [medkoo.com]

- 7. biocompare.com [biocompare.com]

- 8. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HLI373 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

HLI373 is a potent and water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase.[1][2][3] By targeting the RING finger domain of Hdm2, this compound disrupts the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein.[1][4] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[1][2][3] These characteristics make this compound a promising candidate for targeted cancer therapy.

These application notes provide a comprehensive overview of the mechanism of action of this compound and a detailed, representative protocol for its administration in mouse xenograft models. It is important to note that while extensive in vitro data for this compound is available, specific in vivo xenograft protocols and efficacy data for this compound have not been widely published. Therefore, the experimental protocol provided below is a generalized procedure based on studies with other Hdm2/MDM2 inhibitors and should be adapted and optimized for specific experimental conditions.

Mechanism of Action of this compound

This compound functions by inhibiting the E3 ubiquitin ligase activity of Hdm2, a critical negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, Hdm2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis. This compound intervenes in this process, leading to the reactivation of p53's tumor-suppressive functions.

References

Application Note & Protocol: Quantifying p53 Activation by HLI373 using a Luciferase Reporter Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tumor suppressor protein p53 is a critical transcription factor that regulates cell cycle arrest, apoptosis, and DNA repair.[1][2] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2 (Hdm2 in humans), which targets p53 for proteasomal degradation.[3][4] In many cancers, the p53 pathway is inactivated, often through overexpression of MDM2.[4] Small molecule inhibitors that disrupt the p53-MDM2 interaction can stabilize and activate p53, representing a promising therapeutic strategy.[3] HLI373 is a water-soluble small molecule that inhibits the E3 ligase activity of Hdm2, leading to p53 stabilization, transcriptional activation, and apoptosis in cancer cells with wild-type p53.[4][5][6] This document provides a detailed protocol for quantifying the activation of p53 by this compound using a luciferase reporter assay.

Principle of the Assay

The p53 luciferase reporter assay is a quantitative method to measure the transcriptional activity of the p53 protein in living cells.[7] The core of the system is a reporter vector containing a luciferase gene (e.g., luc2P) under the transcriptional control of a promoter with multiple copies of the p53 response element (RE).[8][9]

When a cell line expressing wild-type p53 (e.g., U2OS) is transfected with this vector, the baseline luciferase expression is low due to the constant degradation of p53 by MDM2.[3] Upon treatment with an MDM2 inhibitor like this compound, p53 is stabilized and accumulates in the nucleus.[5] The activated p53 binds to the p53 RE in the reporter plasmid, driving the transcription of the luciferase gene.[7] The resulting luciferase enzyme catalyzes a reaction with its substrate (e.g., luciferin) to produce a quantifiable bioluminescent signal.[7] The intensity of this light signal is directly proportional to the transcriptional activity of p53.

This compound Mechanism of Action

This compound functions by inhibiting the E3 ubiquitin ligase activity of the MDM2 RING finger domain.[4] This prevents the ubiquitylation and subsequent proteasomal degradation of p53. The resulting stabilization and accumulation of p53 protein allows it to perform its function as a transcription factor, activating target genes that can lead to cell cycle arrest or apoptosis.[4][5]

Experimental Protocol

This protocol is adapted for a 96-well plate format and is based on methodologies for p53 reporter assays.[5][8] Optimization may be required for different cell lines or assay conditions.

3.1. Materials Required

-

Cell Line: U2OS (human osteosarcoma) or another cell line with wild-type p53 and efficient transfection capabilities.

-

Reporter Vector: p53 luciferase reporter vector (e.g., pGL4.38[luc2P/p53 RE/Hygro]).[9]

-

Control Vector: A vector with a constitutively expressed reporter (e.g., Renilla luciferase, pGL4.75[hRluc/CMV]) for normalization of transfection efficiency.[8]

-

Culture Medium: McCoy's 5A medium supplemented with 10% FBS and antibiotics.

-

Transfection Reagent: A suitable lipid-based transfection reagent (e.g., FuGENE® HD).

-

Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO).

-

Positive Control: Doxorubicin or Nutlin-3.[8]

-

Assay Plate: Solid white, sterile 96-well cell culture plates.

-

Luciferase Assay System: Dual-luciferase reporter assay kit (e.g., Dual-Glo® Luciferase Assay System).

-

Luminometer: Plate-reading luminometer.

3.2. Experimental Workflow

3.3. Step-by-Step Procedure

Day 1: Cell Plating

-

Culture U2OS cells in complete medium until they reach 70-80% confluency.

-

Trypsinize and resuspend the cells in fresh medium.

-

Count the cells and adjust the density to 1 x 10⁵ cells/mL.

-

Dispense 100 µL of the cell suspension (10,000 cells) into each well of a solid white 96-well plate.

-

Incubate for 24 hours at 37°C with 5% CO₂.

Day 2: Transfection

-

Prepare the transfection complex. In a sterile tube, dilute the p53 reporter plasmid and the Renilla control plasmid in serum-free medium (a 10:1 mass ratio of p53 reporter to control is recommended).[8] A total of 100 ng of DNA per well is a good starting point.

-

Add the transfection reagent according to the manufacturer's protocol (e.g., a 3:1 ratio of reagent to DNA).[8]

-

Mix gently and incubate at room temperature for 15-20 minutes.

-

Add 8-10 µL of the transfection complex to each well.

-

Gently swirl the plate to mix and incubate for 24 hours at 37°C with 5% CO₂.

Day 3: Compound Treatment

-

Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 50 µM.[5][6]

-

Prepare solutions for your positive control (e.g., 1 µg/mL Doxorubicin or 10 µM Nutlin-3) and a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dose).

-

Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the respective compounds or controls.

-

Incubate for 18-24 hours at 37°C with 5% CO₂.[5]

Day 4: Luminescence Measurement

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for about 15 minutes.

-

Perform the luciferase assay using a dual-reporter assay system according to the manufacturer's instructions. This typically involves: a. Adding the first luciferase reagent (which lyses the cells and contains the Firefly luciferase substrate). b. Measuring the Firefly luminescence (Signal A). c. Adding the second reagent, which quenches the Firefly signal and contains the Renilla luciferase substrate. d. Measuring the Renilla luminescence (Signal B).

3.4. Data Analysis

-

Normalization: For each well, divide the Firefly luciferase signal by the Renilla luciferase signal to get the Normalized Ratio (Signal A / Signal B). This corrects for variability in cell number and transfection efficiency.

-

Fold Activation: For each treatment, divide its Normalized Ratio by the average Normalized Ratio of the vehicle control wells.

-

Fold Activation = (Normalized Ratio)Treated / (Normalized Ratio)Vehicle

-

-

Plot the Fold Activation against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Data Presentation: this compound-Induced p53 Transcriptional Activity

The following data, adapted from a study on this compound, demonstrates the dose-dependent activation of a p53-responsive luciferase reporter in U2OS cells after 22 hours of treatment.[5]

| Treatment Group | Concentration (µM) | Mean Fold Activation (vs. Vehicle) |

| Vehicle Control | - | 1.0 |

| This compound | 1 | ~2.5 |

| This compound | 3 | ~7.0 |

| This compound | 10 | ~11.5 |

| This compound | 30 | ~12.0 |

| Adriamycin (Control) | ~1.7 (1 µg/mL) | ~13.0 |

Table 1: Summary of quantitative data showing p53-dependent luciferase activity induced by this compound. Data is estimated from published findings for illustrative purposes.[5]

Expected Results: Treatment with this compound should result in a dose-dependent increase in normalized luciferase activity, with maximal stabilization and activation observed in the low micromolar range.[5] The potency of this compound can be compared to other known p53 activators like Doxorubicin or Nutlin-3. No significant increase in luciferase activity should be observed in p53-null cell lines, confirming the p53-dependent mechanism of the compound.[5]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. youtube.com [youtube.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. goldbio.com [goldbio.com]

- 8. promega.com [promega.com]

- 9. pGL4.38[luc2P/p53 RE/Hygro] Vector Protocol [promega.sg]

Application Notes and Protocols: Western Blot Analysis of p53 Stabilization by HLI373

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by regulating the cell cycle and apoptosis.[1][2] The activity of p53 is tightly controlled, primarily through its interaction with the E3 ubiquitin ligase, murine double minute 2 (MDM2) in mice, or its human homolog HDM2.[2][3][4] MDM2 targets p53 for ubiquitination and subsequent degradation by the proteasome, thus keeping p53 levels low in normal, unstressed cells.[5][6] In many cancers, the p53 pathway is inactivated, often through the overexpression of MDM2, which leads to excessive degradation of p53 and allows for uncontrolled cell proliferation.[2][4]

HLI373 is a small molecule inhibitor that disrupts the p53-MDM2 feedback loop.[7][8] It specifically targets the E3 ligase activity of MDM2 by binding to its RING finger domain.[8] This inhibition prevents the ubiquitination of p53, leading to its stabilization and accumulation within the cell.[7][8] The stabilized p53 is transcriptionally active and can induce the expression of target genes like p21, resulting in cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[7] this compound has been shown to be a potent and water-soluble compound, making it a promising candidate for cancer therapy.[7][9]

These application notes provide a detailed protocol for analyzing the stabilization of p53 in response to this compound treatment using Western blotting.

Signaling Pathway of this compound-Mediated p53 Stabilization

Caption: this compound inhibits MDM2, leading to p53 stabilization and downstream effects.

Experimental Data

Dose-Response of this compound on p53 Stabilization

The following table summarizes the typical dose-dependent effect of this compound on p53 and MDM2 protein levels in cancer cells expressing wild-type p53, as determined by Western blot analysis. Cells are typically treated for 8 hours.

| This compound Concentration (µM) | Relative p53 Protein Level | Relative MDM2 Protein Level |

| 0 (Vehicle) | Baseline | Baseline |

| 1 | Increased | Slightly Increased |

| 3 | Significantly Increased | Increased |

| 5 | Maximally Increased | Maximally Increased |

| 10 | Maximally Increased | Maximally Increased |

Note: The stabilization of MDM2 is an expected consequence of disrupting the autoregulatory loop where p53 upregulates MDM2 transcription, and MDM2's E3 ligase activity also targets itself for degradation.[6]

Time-Course of this compound-Induced p53 Stabilization

The following table outlines the typical time-dependent accumulation of p53 in cancer cells treated with an effective concentration of this compound (e.g., 5 µM).

| Treatment Time (hours) | Relative p53 Protein Level |

| 0 | Baseline |

| 2 | Slightly Increased |

| 4 | Increased |

| 6 | Significantly Increased |

| 8 | Maximally Increased |

| 24 | Sustained High Level |

Western Blot Protocol for p53 Analysis

This protocol details the steps for detecting p53 protein levels in cell lysates following treatment with this compound.

Experimental Workflow

Caption: Workflow for Western blot analysis of p53 stabilization.

Materials and Reagents

-

Cell Lines: Human cancer cell lines with wild-type p53 (e.g., U2OS, HCT116 p53+/+).

-

This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA or Bradford protein assay kit.

-

SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

-

Transfer Buffer: Standard Tris-glycine buffer with methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) membranes.

-

Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Anti-p53 antibody (e.g., DO-1 clone)[10]

-

Anti-MDM2 antibody

-

Anti-p21 antibody

-

Anti-β-actin or Anti-GAPDH antibody (as a loading control)

-

-

Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

-

Chemiluminescent Substrate: ECL Western blotting detection reagents.

Detailed Procedure

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to attach overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 3, 5, 10 µM) for a fixed time (e.g., 8 hours) for the dose-response experiment.

-

For the time-course experiment, treat cells with a fixed concentration of this compound (e.g., 5 µM) for different durations (e.g., 0, 2, 4, 6, 8, 24 hours).

-

Include a vehicle control (e.g., DMSO) in all experiments.

-

-

Cell Lysis and Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Normalize the protein amounts for each sample.

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-p53) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.

-

Capture the signal using a digital imaging system.

-

Quantify the band intensities using image analysis software. Normalize the intensity of the p53 band to the loading control (β-actin or GAPDH) to correct for loading differences.[12]

-

Conclusion

Western blotting is a robust method to demonstrate the stabilization of p53 protein following treatment with the MDM2 inhibitor this compound. The provided protocols and data tables offer a comprehensive guide for researchers to design and execute experiments to evaluate the efficacy of this compound in cellular models. The expected outcome is a dose- and time-dependent increase in p53 protein levels, confirming the mechanism of action of this compound.

References